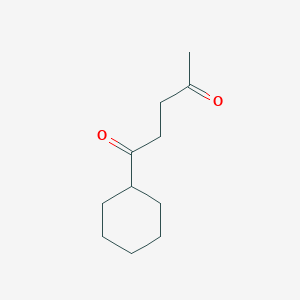

1-Cyclohexylpentane-1,4-dione

説明

1-Cyclohexylpentane-1,4-dione is a diketone derivative featuring a cyclohexyl substituent attached to a pentane-1,4-dione backbone. Its synthesis involves the reaction of cyclohexylpentane-1,4-dione with methylamine and sulfamic acid in absolute ethanol, yielding a white solid with a 79% efficiency . This compound serves as a precursor in palladium- and platinum-catalyzed C–H arylation reactions, highlighting its utility in organometallic chemistry and pharmaceutical intermediate synthesis .

特性

CAS番号 |

61771-79-7 |

|---|---|

分子式 |

C11H18O2 |

分子量 |

182.26 g/mol |

IUPAC名 |

1-cyclohexylpentane-1,4-dione |

InChI |

InChI=1S/C11H18O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h10H,2-8H2,1H3 |

InChIキー |

XSGVDXNSWXPHOV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCC(=O)C1CCCCC1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexylpentane-1,4-dione with analogous diketones and heterocyclic derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological activities.

Structural Analogues: Imidazolidin-2,4-diones (IM Series)

Compounds such as 3-phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione (IM-3) and 5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione (IM-7) share a diketone core but incorporate aromatic substituents (phenyl, ethylphenyl, or isopropylphenyl) instead of cyclohexyl groups. These derivatives are synthesized via Strecker reactions using arylaldehydes and amino acids, achieving yields of 70–74% .

| Compound | Substituents | Yield (%) | Pharmacological Activity |

|---|---|---|---|

| IM-3 | 4-ethylphenyl, phenyl | 70–74 | CNS modulation, antinociceptive |

| IM-7 | 4-isopropylphenyl, phenyl | 70–74 | Acute cardiovascular effects |

| 1-Cyclohexylpentane-1,4-dione | Cyclohexyl | 79 | Catalytic C–H arylation precursor |

Key Differences :

- Applications : While IM derivatives exhibit biological activities (e.g., CNS effects), 1-cyclohexylpentane-1,4-dione is primarily used in catalytic synthesis .

Pyran-2,4-dione Derivatives

C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives linked via a 1,6-hexylene spacer (e.g., 2a and 2b) exhibit distinct electronic properties. For instance, 2a has a higher dipole moment (3.89 D) than 2b (2.45 D), influencing their crystal packing and intermolecular interactions (e.g., H···H, O···H contacts) .

| Property | 1-Cyclohexylpentane-1,4-dione | Pyran-2,4-dione (2a) |

|---|---|---|

| Dipole moment (D) | Not reported | 3.89 |

| Dominant intermolecular | – | H···H, O···H |

| NMR correlation (R²) | – | 0.93–0.94 |

Key Insight : Pyran-2,4-diones are polar and amenable to DFT-based spectral predictions, unlike 1-cyclohexylpentane-1,4-dione, which lacks reported electronic data .

Cyclohexan-1,4-dione Derivatives

Cyclohexan-1,4-dione is a precursor for multi-component reactions yielding fused heterocycles (e.g., thiazolidine-2,4-diones). These derivatives often feature active methylene groups, enabling diverse functionalization via sodium acetate-catalyzed deprotonation .

| Feature | 1-Cyclohexylpentane-1,4-dione | Cyclohexan-1,4-dione Derivatives |

|---|---|---|

| Core structure | Linear pentane-1,4-dione | Cyclohexane ring with diketone |

| Functionalization | Catalytic arylation | Heterocyclization (e.g., thiazolidines) |

| Biological relevance | Synthetic intermediate | Antidiabetic, antimicrobial |

Contrast : Cyclohexan-1,4-dione derivatives are more versatile in generating bioactive heterocycles, whereas 1-cyclohexylpentane-1,4-dione is specialized in transition-metal catalysis .

1-Cyclohexyl-1,4-diazepane

This diazepane derivative (C10H20N2) has a molecular weight of 168.28 g/mol and serves as a scaffold in medicinal chemistry, contrasting with the diketone’s synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。